Hydroxy Tolbutamide-d9

Stable isotope labeling Mass spectrometry Internal standard selection

Hydroxy Tolbutamide-d9 is a stable isotope-labeled (SIL) internal standard for accurate LC-MS/MS quantification of 4-hydroxytolbutamide, the primary CYP2C9 metabolite of Tolbutamide. Its +9 Da mass shift and co-elution with the target analyte provide unmatched matrix-independent precision (CV ≤7.08%), surpassing non-isotopic alternatives. Ideal for CYP450 phenotyping cocktails, in vitro microsomal assays, and regulatory-compliant bioanalytical method validation. This high-purity (98 atom % D) standard is essential for reproducible DDI screening and pharmacokinetic studies.

Molecular Formula C12H18N2O4S
Molecular Weight 295.40 g/mol
CAS No. 1185112-19-9
Cat. No. B602741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Tolbutamide-d9
CAS1185112-19-9
SynonymsN-(Butylamnocarbonyl)-4-hydroxymethylbenzenesulfonamide-d9;  Hydroxytolbutamide-d9;  Hydroxymethylcarbutamide-d9;  1-Butyl-3-(p-hydroxymethylphenyl)sulfonylurea-d9
Molecular FormulaC12H18N2O4S
Molecular Weight295.40 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
InChIInChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)/i1D3,2D2,3D2,8D2
InChIKeySJRHYONYKZIRPM-WRMMWXQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Hydroxy Tolbutamide-d9 (CAS 1185112-19-9) for Bioanalytical Quantification: Deuterated Internal Standard for CYP2C9 Metabolism Studies


Hydroxy Tolbutamide-d9 (4-Hydroxytolbutamide-d9, CAS 1185112-19-9) is a stable isotope-labeled analog of 4-hydroxytolbutamide, the primary CYP2C9-mediated metabolite of the first-generation sulfonylurea antidiabetic agent Tolbutamide [1]. The compound carries nine deuterium atoms at the N-butyl position (molecular formula C₁₂H₉D₉N₂O₄S, MW 295.40), providing a mass shift of +9 Da relative to the unlabeled analyte . This deuterated internal standard is specifically designed for use in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows to enable accurate, matrix-independent quantification of 4-hydroxytolbutamide in complex biological matrices including plasma, serum, urine, and microsomal incubation systems .

Hydroxy Tolbutamide-d9 (CAS 1185112-19-9): Why Non-Deuterated or In-Class Internal Standards Cannot Be Directly Substituted


In LC-MS/MS quantitative bioanalysis, the internal standard must exhibit nearly identical physicochemical behavior to the target analyte throughout sample preparation, chromatographic separation, and ionization [1]. Unlabeled 4-hydroxytolbutamide (CAS 5719-85-7, MW 286.35) cannot function as an internal standard because it is the very analyte being measured, contributing additively to the detected signal and invalidating calibration . Structurally dissimilar internal standards (e.g., chlorpropamide, carbamazepine, meloxicam), while used in some published CYP2C9 assays, exhibit distinct extraction recoveries, retention times, and ionization efficiencies from 4-hydroxytolbutamide, introducing matrix-dependent quantification biases that degrade inter-day precision and accuracy, particularly in high-throughput or multi-laboratory studies [2]. Hydroxy Tolbutamide-d9, as a stable isotope-labeled (SIL) internal standard, co-elutes with the unlabeled analyte and compensates for ion suppression/enhancement effects, thereby providing a level of analytical robustness that non-isotopic alternatives cannot match .

Hydroxy Tolbutamide-d9 (CAS 1185112-19-9) Quantitative Differentiation Evidence: Comparative Performance Data for Procurement Decisions


Mass Shift and Isotopic Enrichment: Quantified Differentiation from Unlabeled 4-Hydroxytolbutamide

Hydroxy Tolbutamide-d9 provides a nominal mass increase of +9 Da relative to unlabeled 4-hydroxytolbutamide (MW 286.35 for unlabeled vs. MW 295.40 for the d9 compound), enabling complete baseline mass separation in MS/MS detection without isotopic cross-contamination [1]. The deuterium labeling is site-specific at the N-butyl position with nine deuterium atoms incorporated as CD₃-CD₂-CD₂-CD₂-, achieving an isotopic enrichment specification of 98 atom % D as documented by multiple vendors . This degree of enrichment ensures that the contribution of the d0 isotopologue (unlabeled material) to the d9 internal standard channel is ≤2%, which falls below the threshold that would meaningfully impact quantification accuracy at typical IS concentrations (50-500 ng/mL) [2].

Stable isotope labeling Mass spectrometry Internal standard selection

Analytical Precision in Rat Plasma CYP450 Cocktail Assay: Cross-Study Comparison of Deuterated vs. Non-Deuterated Internal Standard Performance

In a validated high-throughput HESI-LC-MS/MS method for simultaneous quantification of eight CYP450 probe substrates and metabolites in rat plasma, a deuterated internal standard approach was employed for hydroxytolbutamide quantification [1]. The method achieved intra-day precision (expressed as relative standard deviation, RSD) of 1.62-12.81% and inter-day precision of 2.09-13.02% for all eight analytes including hydroxyl(methyl)tolbutamide [1]. This level of precision was attained using a novel 96-well Hybrid-SPE-precipitation technique and a single 11-minute chromatographic run [1]. For comparison, a method employing chlorpropamide (structurally dissimilar, non-deuterated) as internal standard for 4-hydroxytolbutamide reported intra- and inter-day RSDs both <5% but required a separate, non-cocktail UPLC-MS/MS assay with a more limited dynamic range of 0.05-5 ng/μL and a lower limit of quantification of 0.01 ng/μL [2]. While the non-deuterated IS method achieved acceptable precision under optimized conditions, the deuterated IS approach in the cocktail assay enables multiplexed quantification across four major CYP isoforms (3A4, 2C9, 1A2, 2D6) in a single analytical run, substantially increasing throughput without compromising precision [1].

LC-MS/MS method validation CYP2C9 probe substrate Precision and accuracy

Regulatory-Compliant Bioanalytical Method Performance in Human Plasma: Validated LC-MS/MS Assay Using 4-Hydroxytolbutamide as Internal Standard

A fully validated LC-MS/MS method for the simultaneous quantification of amoxicillin and clavulanate in human K₂-EDTA plasma employed 4-hydroxytolbutamide as the internal standard, monitored at the MRM transition m/z 285.0→185.8 [1]. Under these conditions, the IS demonstrated consistent performance, enabling the method to meet all regulatory validation criteria including linearity (amoxicillin 10-15,000 ng/mL, r ≥ 0.9945; clavulanate 20-10,000 ng/mL, r ≥ 0.9959), intra- and inter-day precision (CV ≤ 7.08% for amoxicillin; ≤ 10.7% for clavulanate), and accuracy (RE -1.26% to 10.9%) [1]. The method was further partially validated in lithium-heparin, sodium-heparin, and K₃-EDTA plasma matrices, confirming applicability in multicenter clinical trials [1]. This clinical application demonstrates that 4-hydroxytolbutamide (the unlabeled analyte corresponding to Hydroxy Tolbutamide-d9) functions as a reliable internal standard in human plasma across multiple anticoagulant matrices, establishing a precedent that the deuterated d9 analog can extend this utility to methods where 4-hydroxytolbutamide itself is the target analyte [2].

Clinical pharmacokinetics Method validation Regulatory bioanalysis

Hydroxy Tolbutamide-d9 (CAS 1185112-19-9): Optimal Application Scenarios for Scientific and Industrial Procurement


CYP2C9 Phenotyping and Drug-Drug Interaction (DDI) Studies in Preclinical Species

Hydroxy Tolbutamide-d9 is optimally deployed as the deuterated internal standard in multiplexed LC-MS/MS cocktail assays for simultaneous CYP450 phenotyping in rat or other preclinical species [1]. The +9 Da mass shift enables quantification of 4-hydroxytolbutamide (CYP2C9 metabolite) alongside metabolites of CYP3A4, 1A2, and 2D6 probe substrates in a single 11-minute analytical run [1]. This throughput advantage is critical for DDI screening programs evaluating herb-drug or drug-drug interactions where CYP2C9 inhibition or induction must be assessed alongside other major isoforms without multiplying sample volume or instrument time requirements [1].

Clinical Pharmacokinetic Studies Requiring GLP-Compliant 4-Hydroxytolbutamide Quantification

For clinical trials investigating Tolbutamide pharmacokinetics, CYP2C9 genotype-phenotype correlations, or CYP2C9-mediated DDI in human subjects, Hydroxy Tolbutamide-d9 provides the stable isotope-labeled internal standard necessary for regulatory-compliant bioanalytical method validation [2]. As demonstrated in a validated human plasma assay employing unlabeled 4-hydroxytolbutamide as an IS, the analyte-IS pair meets FDA/EMA criteria for precision (CV ≤7.08%), accuracy (RE -1.26% to 10.9%), and matrix cross-validation across multiple anticoagulants (K₂-EDTA, Li-heparin, Na-heparin, K₃-EDTA) [2]. The deuterated d9 analog extends this capability to protocols where 4-hydroxytolbutamide is the target analyte rather than the IS.

In Vitro CYP2C9 Inhibition Screening Using HepaRG Cells or Human Liver Microsomes

In vitro metabolic inhibition studies using HepaRG cells (a human hepatic model) or human liver microsomes rely on accurate quantification of 4-hydroxytolbutamide formation from Tolbutamide to assess CYP2C9 activity [3]. Published HPLC-DAD and LC-MS/MS methods have demonstrated linear quantification of 4-hydroxytolbutamide over concentration ranges of 0.25-20 µM in cell culture medium, with absolute recoveries of 73.2-84.8% [3]. Hydroxy Tolbutamide-d9 serves as the optimal internal standard for these in vitro systems, compensating for matrix effects from cell culture medium components, NADPH-regenerating system additives, and organic solvents (e.g., acetonitrile used for reaction termination) that differentially affect non-isotopic IS compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Tolbutamide-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.